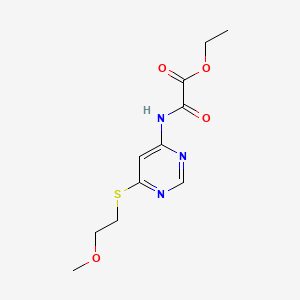
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is a complex organic compound with a molecular formula of C11H15N3O4S This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine The compound also contains an ethyl ester group, a methoxyethyl thioether, and an amino oxoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thioether Group: The methoxyethyl thioether group can be introduced via a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.
Formation of the Amino Oxoacetate Moiety: The amino oxoacetate group can be synthesized by reacting an amino compound with an oxoacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2-methoxyethyl)amino(oxo)acetate
- Ethyl oxo(tetrahydro-2-furanylmethyl)aminoacetate
- Methyl (2-(4-morpholinyl)ethyl)aminoacetate
Uniqueness
Ethyl ((6-((2-methoxyethyl)thio)-4-pyrimidinyl)amino)oxoacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrimidine ring and the thioether group distinguishes it from other similar compounds, making it a valuable molecule for various research and industrial applications.
Propiedades
Número CAS |
75274-27-0 |
|---|---|
Fórmula molecular |
C11H15N3O4S |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
ethyl 2-[[6-(2-methoxyethylsulfanyl)pyrimidin-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C11H15N3O4S/c1-3-18-11(16)10(15)14-8-6-9(13-7-12-8)19-5-4-17-2/h6-7H,3-5H2,1-2H3,(H,12,13,14,15) |
Clave InChI |
LJIARKPLCRQHRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC(=NC=N1)SCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
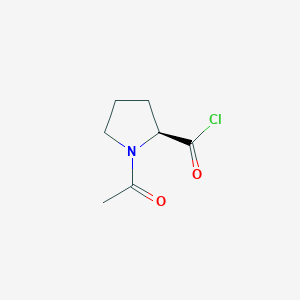

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
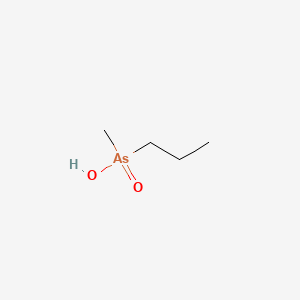
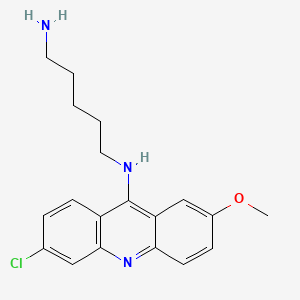
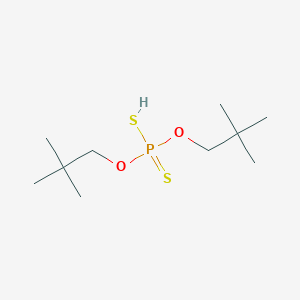
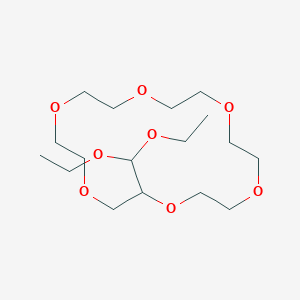
![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

